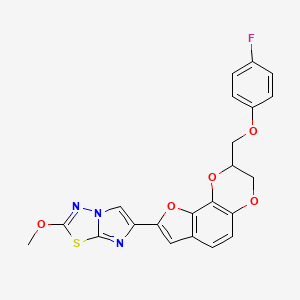

PAR4 antagonist 3

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H16FN3O5S |

|---|---|

Molecular Weight |

453.4 g/mol |

IUPAC Name |

6-[2-[(4-fluorophenoxy)methyl]-2,3-dihydrofuro[3,2-h][1,4]benzodioxin-8-yl]-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C22H16FN3O5S/c1-27-22-25-26-9-16(24-21(26)32-22)18-8-12-2-7-17-20(19(12)31-18)30-15(11-29-17)10-28-14-5-3-13(23)4-6-14/h2-9,15H,10-11H2,1H3 |

InChI Key |

RBFSJRLVUDQWIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN2C=C(N=C2S1)C3=CC4=C(O3)C5=C(C=C4)OCC(O5)COC6=CC=C(C=C6)F |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for Safer Antiplatelet Therapies: A Technical Guide to the Discovery and Synthesis of PAR4 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prevention of arterial thrombosis is a cornerstone of cardiovascular medicine. While existing antiplatelet agents have significantly reduced morbidity and mortality, they are often associated with an increased risk of bleeding. This has spurred the search for novel therapeutic targets that can dissociate antithrombotic efficacy from hemorrhagic side effects. Protease-activated receptor 4 (PAR4), a thrombin receptor on human platelets, has emerged as a promising target. Unlike PAR1, which mediates the initial, rapid phase of platelet activation, PAR4 is responsible for the sustained signaling required for stable thrombus formation.[1] It is hypothesized that antagonizing PAR4 could prevent occlusive thrombosis while preserving initial hemostasis, thus offering a wider therapeutic window.[1][2]

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of small-molecule PAR4 antagonists. It details the key signaling pathways, experimental protocols for antagonist characterization, and synthetic strategies, with a focus on clinically relevant compounds and novel chemical scaffolds.

The PAR4 Signaling Pathway in Platelet Activation

Thrombin, the most potent platelet agonist, activates platelets through the proteolytic cleavage of the N-terminal domains of PAR1 and PAR4.[1] This cleavage unmasks a tethered ligand that binds to the receptor and initiates downstream signaling. While both receptors couple to Gq and G12/13 pathways, they exhibit distinct signaling kinetics.[1] PAR1 activation leads to a rapid and transient signal, whereas PAR4 activation results in a slower, more sustained signal crucial for the later stages of thrombus consolidation.[3]

The activation of Gq by PAR4 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activates Rho/Rho kinase, which is involved in platelet shape change. These signaling events culminate in granule secretion, conformational activation of the integrin GPIIb/IIIa, and ultimately, platelet aggregation.[3]

Discovery of PAR4 Antagonists: From Screening to Lead Optimization

The discovery of potent and selective PAR4 antagonists has been pursued through various strategies, including high-throughput screening (HTS), virtual screening, and structure-based drug design.

A common workflow for identifying novel PAR4 antagonists begins with a primary screen of a large compound library to identify initial "hits" that inhibit PAR4-mediated platelet activation. These hits then undergo secondary assays to confirm their activity, determine their potency (e.g., IC50), and assess their selectivity against other receptors, particularly PAR1. Promising candidates are then subjected to lead optimization, a process of chemical modification to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Key Experimental Protocols for PAR4 Antagonist Characterization

The evaluation of PAR4 antagonist activity relies on a panel of in vitro and ex vivo assays that measure different aspects of platelet function.

Calcium Mobilization Assay

This assay is a common primary screening method to identify compounds that inhibit PAR4-induced increases in intracellular calcium.

Principle: PAR4 activation leads to a rapid increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes, such as Fluo-4 AM, in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).

Detailed Protocol:

-

Cell Preparation:

-

HEK293 cells stably expressing human PAR4 are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells/well and incubated overnight.

-

-

Dye Loading:

-

The growth medium is replaced with a loading buffer containing Fluo-4 AM, a fluorescent calcium indicator.

-

Plates are incubated for 1 hour at 37°C to allow the dye to enter the cells.

-

-

Compound Addition:

-

Test compounds (potential PAR4 antagonists) are added to the wells at various concentrations.

-

The plates are incubated for a specified period (e.g., 10-30 minutes) to allow the compounds to interact with the receptors.

-

-

Agonist Stimulation and Signal Detection:

-

The plates are placed in a FLIPR instrument.

-

A PAR4-activating peptide (PAR4-AP), such as AYPGKF-NH2, is added to the wells to stimulate the receptors.

-

The fluorescence intensity is measured immediately before and after the addition of the agonist. An increase in fluorescence indicates calcium mobilization.

-

-

Data Analysis:

-

The inhibitory effect of the test compounds is calculated as the percentage reduction in the PAR4-AP-induced fluorescence signal.

-

IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

-

Platelet Aggregation Assay

This assay is a gold-standard method for assessing the functional consequences of PAR4 inhibition on platelet aggregation.

Principle: Platelet aggregation is measured by light transmission aggregometry (LTA). In platelet-rich plasma (PRP), the aggregation of platelets in response to an agonist causes the plasma to become more transparent, leading to an increase in light transmission.

Detailed Protocol:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes).

-

PPP is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to pellet the platelets. PPP is used to set the 100% aggregation baseline.

-

-

Assay Procedure:

-

PRP is placed in a cuvette with a stir bar in a light transmission aggregometer and warmed to 37°C.

-

The test compound (PAR4 antagonist) or vehicle is added to the PRP and incubated for a defined period (e.g., 5-10 minutes).

-

A PAR4 agonist, such as γ-thrombin or PAR4-AP, is added to induce platelet aggregation.

-

The change in light transmission is recorded over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each condition.

-

The inhibitory effect of the antagonist is calculated as the percentage reduction in agonist-induced aggregation.

-

IC50 values are determined from the concentration-response curves.

-

Synthesis of PAR4 Antagonists

Significant efforts have been dedicated to the synthesis of diverse chemical scaffolds targeting PAR4. Two prominent classes of PAR4 antagonists are the imidazothiadiazole-based compounds, such as the clinical candidate BMS-986120 , and the quinazolin-4(3H)-one derivatives.

Synthesis of a Quinazolin-4(3H)-one-Based PAR4 Antagonist

The quinazolin-4(3H)-one scaffold has proven to be a versatile starting point for the development of potent and selective PAR4 antagonists. A general synthetic route is outlined below.

A representative synthesis involves the reaction of a substituted anthranilic acid with an isothiocyanate to form a 2-mercapto-3-substituted-quinazolin-4(3H)-one intermediate.[4] This intermediate can then be S-alkylated and further modified to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of antagonist potency and selectivity.[4]

Synthesis of BMS-986120

BMS-986120 is a potent and selective, orally bioavailable PAR4 antagonist that has been investigated in clinical trials.[5][6] An improved synthesis of BMS-986120 has been developed, highlighting the advanced medicinal chemistry efforts in this field.[5] While the detailed proprietary synthesis is not fully disclosed in the public domain, published research indicates that it is an imidazothiadiazole-based compound. The development of deuterated derivatives of BMS-986120 has also been explored to potentially improve its metabolic stability.[5]

Quantitative Data Summary of Representative PAR4 Antagonists

The following table summarizes the in vitro potency of several key PAR4 antagonists.

| Compound/Series | Assay | Agonist | Potency (IC50) | Selectivity vs. PAR1 | Reference |

| BMS-986120 | Platelet Aggregation (human) | PAR4-AP | 7.80 nM | High | [5] |

| BMS-986141 | Not specified | Not specified | Not specified | High | [7] |

| Quinazolin-4(3H)-one derivative 13 | Platelet Aggregation (human) | PAR4-AP | 19.6 nM | >10 µM | [7] |

| Quinazolin-4(3H)-one derivative 30g | Platelet Aggregation (human) | PAR4-AP | 6.59 nM | >10 µM | [7] |

| PC-2 (deuterated BMS-986120) | Platelet Aggregation (human) | Not specified | 6.30 nM | Not specified | [5] |

| PC-6 (deuterated BMS-986120) | Platelet Aggregation (human) | Not specified | 6.97 nM | Not specified | [5] |

The discovery and development of PAR4 antagonists represent a promising frontier in antiplatelet therapy. The potential to achieve robust antithrombotic efficacy with a reduced bleeding risk addresses a significant unmet need in the management of cardiovascular diseases. The diverse chemical scaffolds and advanced synthetic routes, coupled with sophisticated screening and characterization assays, underscore the dynamic nature of research in this area. As our understanding of PAR4 biology deepens and medicinal chemistry efforts continue to evolve, the development of a clinically successful PAR4 antagonist appears to be an increasingly attainable goal.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of BMS-986120 and its deuterated derivatives as PAR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of novel and potent protease activated receptor 4 (PAR4) antagonists based on a quinazolin-4(3H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Characterization of PAR4 Antagonist 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of PAR4 antagonist 3, also identified as compound 36. This novel antagonist of the Protease-Activated Receptor 4 (PAR4) demonstrates potent antiplatelet activity and a promising safety profile, making it a significant candidate for further investigation in the context of thrombotic diseases. This document summarizes key quantitative data, details the experimental protocols utilized in its initial assessment, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Data Summary

The initial characterization of this compound has yielded significant quantitative data, highlighting its potency and pharmacokinetic profile. These findings are crucial for evaluating its potential as a therapeutic agent.

| Parameter | Value | Species | Assay/Method | Source |

| IC50 | 26.1 nM | Human | In vitro antiplatelet aggregation | [1] |

| Metabolic Stability (T1/2) | 97.6 min | Human | Liver microsomes | [1] |

| Pharmacokinetics (IV) | ||||

| Dose | 2 mg/kg | ICR Mice | Intravenous administration | [1] |

| T1/2 | 11.3 h | ICR Mice | [1] | |

| AUC0→t | 1250 ng·h/mL | ICR Mice | [1] | |

| Clearance (Cl) | 1428 mL/h·kg | ICR Mice | [1] | |

| Pharmacokinetics (PO) | ||||

| Dose | 12 mg/kg | ICR Mice | Oral administration | [1] |

| T1/2 | 7.32 h | ICR Mice | [1] | |

| Tmax | 1.67 h | ICR Mice | [1] | |

| Cmax | 325 ng/mL | ICR Mice | [1] | |

| AUC0→t | 3460 ng·h/mL | ICR Mice | [1] | |

| Bioavailability (F) | 45% | ICR Mice | [1] | |

| In Vivo Efficacy | Suppressed bleeding time | C57BL/J6 Mice | Tail cutting model (3-12 mg/kg, PO) | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted in the initial characterization of this compound.

In Vitro Antiplatelet Aggregation Assay

This assay determines the antagonist's ability to inhibit platelet aggregation, a key process in thrombus formation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PAR4-mediated platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors. PRP is prepared by centrifugation to separate platelets from red and white blood cells.

-

Light Transmission Aggregometry (LTA): LTA is the standard method for assessing platelet function.

-

PRP is placed in an aggregometer cuvette with a stir bar.

-

A baseline light transmission is established.

-

This compound is added at various concentrations and incubated.

-

A PAR4 agonist peptide (e.g., AYPGKF) is added to induce platelet aggregation.

-

The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.

-

-

Data Analysis: The percentage of aggregation inhibition is calculated for each antagonist concentration. The IC50 value is determined by plotting the inhibition percentage against the log of the antagonist concentration and fitting the data to a dose-response curve.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of the antagonist to metabolism by liver enzymes, providing an early indication of its potential in vivo half-life.

Objective: To determine the metabolic stability (half-life, T1/2) of this compound in human liver microsomes.

Methodology:

-

Incubation: this compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., acetonitrile).

-

Quantification: The remaining concentration of this compound at each time point is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The natural logarithm of the remaining antagonist concentration is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (T1/2).

In Vivo Bleeding Time Assay (Mouse Tail Cutting Model)

This in vivo assay evaluates the effect of the antagonist on hemostasis, the physiological process that stops bleeding.

Objective: To assess the impact of this compound on bleeding time in a mouse model.

Methodology:

-

Animal Model: C57BL/J6 mice are used for this study.

-

Drug Administration: this compound is administered orally (p.o.) to the mice at single doses ranging from 3 to 12 mg/kg. A control group receives a vehicle.

-

Tail Transection: After a predetermined time following drug administration, the distal tip of the mouse's tail is transected.

-

Bleeding Time Measurement: The tail is immediately immersed in warm saline, and the time until bleeding cessation is recorded. The experiment is typically terminated at a predefined cutoff time if bleeding does not stop.

-

Data Analysis: The bleeding times of the treated groups are compared to the vehicle control group to determine if the antagonist significantly prolongs bleeding.

Pharmacokinetic Study in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the antagonist in a living organism.

Objective: To characterize the pharmacokinetic profile of this compound in ICR mice following intravenous (IV) and oral (PO) administration.

Methodology:

-

Animal Model: ICR mice are used for the pharmacokinetic studies.

-

Drug Administration:

-

Intravenous (IV): A single dose of this compound (2 mg/kg) is administered via the tail vein.

-

Oral (PO): A single dose of this compound (12 mg/kg) is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the mice at multiple time points after drug administration.

-

Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using LC-MS/MS.

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (Cl), and oral bioavailability (F%).

Visualizations

PAR4 Signaling Pathway and Antagonist Mechanism of Action

Caption: PAR4 signaling and the inhibitory action of Antagonist 3.

Experimental Workflow for Characterization of this compound

Caption: Workflow for the initial characterization of this compound.

References

The Therapeutic Potential of PAR4 Antagonism in Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombotic diseases, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. Antiplatelet therapy is a cornerstone of prevention and treatment, but current agents are often associated with a significant bleeding risk, limiting their therapeutic window. Protease-activated receptor 4 (PAR4), a G-protein coupled receptor on human platelets, has emerged as a promising target for novel antiplatelet agents with the potential for a wider therapeutic index. This technical guide provides an in-depth overview of the therapeutic potential of PAR4 antagonism in thrombosis, with a focus on a well-characterized antagonist, BMS-986120, as a case study.

Human platelets express two key thrombin receptors: PAR1 and PAR4.[1] While PAR1 mediates a rapid but transient platelet response to low thrombin concentrations, PAR4 is responsible for a slower, more sustained signaling cascade at higher thrombin concentrations, which is crucial for the formation of a stable thrombus.[2][3] This distinction suggests that inhibiting PAR4 could effectively prevent occlusive thrombosis while preserving the initial hemostatic functions mediated by PAR1, potentially leading to a reduced bleeding risk compared to existing antiplatelet therapies.[2][4]

Mechanism of Action and Signaling Pathway

Thrombin, a key enzyme in the coagulation cascade, activates PAR4 by cleaving its N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling.[5] PAR4 couples primarily to the Gq and G12/13 pathways.[5] Activation of Gq leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), both contributing to platelet activation and aggregation.[5] The G12/13 pathway activates Rho GEF, leading to platelet shape change, another critical step in thrombus formation.[5]

PAR4 antagonists are designed to block the activation of this signaling cascade. They can act through various mechanisms, including competitive inhibition of the tethered ligand binding site or allosteric modulation of the receptor.

Preclinical and Clinical Evidence

A significant body of preclinical and clinical research supports the therapeutic potential of PAR4 antagonism. The small molecule inhibitor BMS-986120 has been extensively studied and serves as a prime example.

Quantitative Data Summary

| Compound | Assay/Model | Species | Metric | Value | Reference |

| BMS-986120 | γ-thrombin or PAR4-AP induced platelet activation | Human | IC50 | <10 nM | [2] |

| BMS-986120 | Electrolytic Carotid Artery Thrombosis | Cynomolgus Monkey | Thrombus Weight Reduction | 82% at 1 mg/kg | [6][7] |

| BMS-986120 | Kidney Bleeding Time | Cynomolgus Monkey | Fold Increase vs. Vehicle | 2.2x at 1 mg/kg | [6] |

| BMS-986120 | Mesenteric Bleeding Time | Cynomolgus Monkey | Fold Increase vs. Vehicle | 1.8x at 1 mg/kg | [6] |

| Clopidogrel | Electrolytic Carotid Artery Thrombosis | Cynomolgus Monkey | Thrombus Weight Reduction | >80% at 1 mg/kg | [2] |

| Clopidogrel | Bleeding Time | Cynomolgus Monkey | Fold Increase vs. Vehicle | >8x at 1 mg/kg | [2] |

| YD-3 | PAR4-AP induced human platelet aggregation | Human | IC50 | 0.13 μM | [5] |

| P4pal-il | PAR4-AP induced human platelet aggregation | Human | IC50 | 0.6 μM | [5] |

| BMS-986141 | Electrolytic Carotid Artery Thrombosis | Cynomolgus Monkey | Thrombus Weight Reduction | 88% at 0.5 mg/kg | [7] |

In a cynomolgus monkey model of arterial thrombosis, BMS-986120 demonstrated potent antithrombotic activity.[4] Importantly, it exhibited a markedly wider therapeutic window compared to the standard antiplatelet agent clopidogrel, which caused a significantly greater increase in bleeding time at a dose that achieved a similar reduction in thrombus weight.[2][4]

Phase I clinical trials in healthy volunteers showed that BMS-986120 was safe and well-tolerated.[8] It demonstrated predictable pharmacokinetics and pharmacodynamics, with reversible inhibition of PAR4-mediated platelet activation.[8][9] A study using an ex vivo model of thrombus formation with blood from healthy volunteers treated with BMS-986120 showed a substantial reduction in platelet-rich thrombus formation under high shear stress, conditions that mimic arterial thrombosis.[10][11] Furthermore, a Phase IIa study in patients with coronary artery disease showed that BMS-986141, another potent PAR4 antagonist, had additive antithrombotic effects when combined with standard antiplatelet therapies like aspirin and ticagrelor.[12]

Experimental Protocols

In Vivo Thrombosis Model: Electrolytic Carotid Artery Thrombosis in Cynomolgus Monkey

This model is used to evaluate the in vivo efficacy of antithrombotic agents.

-

Animal Preparation: Cynomolgus monkeys are anesthetized and instrumented for monitoring of vital signs.

-

Drug Administration: The test compound (e.g., BMS-986120) or vehicle is administered, typically orally.

-

Surgical Procedure: A carotid artery is surgically exposed.

-

Flow Measurement: A Doppler flow probe is placed around the artery to measure blood flow.

-

Thrombus Induction: An electrode is placed on the artery, and a current is applied to induce endothelial injury and subsequent thrombus formation.

-

Monitoring: Blood flow is monitored until complete occlusion occurs or for a predetermined period.

-

Thrombus Isolation and Measurement: The thrombotic segment of the artery is excised, and the thrombus is isolated and weighed.

Ex Vivo Thrombus Formation Assay (Badimon Chamber)

This assay assesses thrombus formation under controlled shear stress conditions using human blood.

-

Blood Collection: Whole blood is drawn from human subjects (healthy volunteers or patients) who have been administered the test compound or placebo.

-

Perfusion Chamber: The Badimon chamber, containing a porcine aortic strip as a thrombogenic substrate, is used.

-

Blood Perfusion: The collected blood is perfused through the chamber at specific shear rates (e.g., high shear to mimic arterial conditions).

-

Thrombus Formation: Platelets and fibrin deposit on the aortic strip, forming a thrombus.

-

Quantification: The thrombus is imaged and quantified using digital microscopy to determine the total thrombus area and the platelet-rich and fibrin-rich components.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in response to specific agonists.

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged to obtain PRP.

-

Incubation: PRP is incubated with the test compound or vehicle.

-

Agonist Addition: A PAR4-activating peptide (PAR4-AP) or γ-thrombin is added to induce platelet aggregation.

-

Measurement: Platelet aggregation is measured using a light transmission aggregometer, which detects changes in light transmission as platelets aggregate.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the maximal aggregation (IC50) is calculated.

Conclusion and Future Directions

The targeting of PAR4 represents a promising new frontier in antiplatelet therapy. Preclinical and early-phase clinical data for PAR4 antagonists, such as BMS-986120, suggest a favorable efficacy and safety profile, with the potential to uncouple robust antithrombotic effects from a high bleeding risk.[4][10] The distinct roles of PAR1 and PAR4 in platelet activation provide a strong rationale for the selective inhibition of PAR4 to prevent occlusive thrombosis while preserving hemostasis.[2]

Further clinical development, including larger Phase II and III trials, is necessary to fully establish the clinical utility and safety of PAR4 antagonists in various patient populations with thrombotic diseases. The continued investigation into the nuanced roles of PAR4 in thrombosis and hemostasis will undoubtedly pave the way for a new generation of safer and more effective antiplatelet therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. tandfonline.com [tandfonline.com]

- 9. ahajournals.org [ahajournals.org]

- 10. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 12. ahajournals.org [ahajournals.org]

PAR4: A Promising Target for Novel Antiplatelet Therapies

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of antiplatelet therapy is continually evolving, driven by the need for more effective and safer agents to prevent and treat thromboembolic diseases. While existing therapies have significantly improved cardiovascular outcomes, they are often associated with a narrow therapeutic window and an increased risk of bleeding complications. In this context, Protease-Activated Receptor 4 (PAR4) has emerged as a compelling therapeutic target, offering the potential for a new class of antiplatelet agents with an improved safety profile. This technical guide provides a comprehensive overview of PAR4 as a therapeutic target, detailing its signaling pathways, the development of PAR4 antagonists, and the experimental methodologies used to evaluate their efficacy.

The Rationale for Targeting PAR4 in Antiplatelet Therapy

Human platelets express two main thrombin receptors: PAR1 and PAR4.[1][2] While both are activated by thrombin, they exhibit distinct signaling kinetics and play different roles in thrombus formation. PAR1, a high-affinity thrombin receptor, mediates a rapid and transient platelet activation, crucial for the initial stages of hemostasis.[3] In contrast, PAR4 is a lower-affinity receptor that induces a slower but more sustained signaling response, which is critical for the later stages of platelet activation and the formation of a stable thrombus.[3][4]

The differential roles of PAR1 and PAR4 present a unique therapeutic opportunity. While the PAR1 antagonist vorapaxar is clinically approved, its use is limited by a significant bleeding risk.[4] Targeting PAR4 is hypothesized to be a safer strategy. By inhibiting the sustained signaling from PAR4, it may be possible to limit pathological thrombosis while preserving the initial, PAR1-mediated hemostatic response.[3] This approach could lead to a wider therapeutic window, providing effective antithrombotic activity with a reduced propensity for bleeding.[4]

PAR4 Signaling Pathways in Platelets

Upon activation by thrombin, PAR4 undergoes proteolytic cleavage of its N-terminus, unmasking a tethered ligand that binds intramolecularly to the receptor, initiating downstream signaling cascades.[3][5] PAR4 primarily couples to the G-protein subunits Gq and G12/13.[2][6]

-

Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C-β (PLC-β). PLC-β, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events promotes platelet granule secretion and the conformational activation of integrin αIIbβ3, the key receptor for platelet aggregation.[2]

-

G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), leading to the phosphorylation of myosin light chain (MLC). This is a critical step for the change in platelet shape, an essential process in platelet aggregation and thrombus formation.[2][6]

Furthermore, PAR4 can form heterodimers with other platelet receptors, such as PAR1 and the P2Y12 receptor, leading to enhanced and sustained signaling.[2]

References

- 1. [PDF] Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scienceopen.com [scienceopen.com]

The Evolving Landscape of PAR4 Antagonism: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The quest for safer and more effective antiplatelet therapies has increasingly focused on the Protease-Activated Receptor 4 (PAR4), a key player in thrombus formation. Unlike its counterpart PAR1, which mediates the initial, transient phase of platelet activation by thrombin, PAR4 is responsible for the sustained signaling that leads to robust and stable clot formation.[1] This distinction has positioned PAR4 as an attractive target for developing antithrombotic agents with a potentially wider therapeutic window and a reduced risk of bleeding compared to existing treatments.[2][3]

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for major classes of PAR4 antagonists. It summarizes key quantitative data, details experimental protocols for antagonist evaluation, and visualizes the critical signaling pathways and experimental workflows.

Core Chemical Scaffolds and Structure-Activity Relationship Analysis

The development of small-molecule PAR4 antagonists has centered around several key chemical scaffolds. The following sections delve into the SAR of these classes, with quantitative data presented for comparative analysis.

Imidazothiadiazole Derivatives

The imidazothiadiazole scaffold is exemplified by the clinical candidate BMS-986120 , a potent and selective PAR4 antagonist.[2][3] The initial hit from this series, BMS-3, provided a foundation for extensive optimization.[3]

| Compound | R1 | R2 | R3 | PAR4 IC50 (nM) | Selectivity vs PAR1 |

| BMS-3 | H | 4-fluorophenyl | H | Moderate | Good |

| BMS-986120 | (S)-1-hydroxypropan-2-yl | 4-cyanophenyl | Methoxy | 0.56 (Ca2+ mobilization) | >1000-fold |

| BMS-986141 | Cyclopropyl | 4-cyanophenyl | Methoxy | Potent | High |

Key SAR Insights:

-

R1 Position: Introduction of a hydroxylated alkyl group, such as in BMS-986120, significantly enhances potency.

-

R2 Position: A cyano-substituted phenyl ring at this position is crucial for high affinity.

-

R3 Position: The methoxy group contributes to the overall favorable pharmacokinetic profile of the molecule.

Indole Derivatives

The indole scaffold has been a fertile ground for the discovery of PAR4 antagonists, including the well-characterized tool compound ML354 .[4][5] The development of this series often involves a three-step synthetic route, allowing for rapid generation of diverse analogs.[6][7]

| Compound | R1 (at N1) | R2 (at C3) | R3 (at C5) | PAR4 IC50 (nM) | Selectivity vs PAR1 |

| ML354 | Methyl | Phenyl | Nitro | 140 (PAC-1 assay) | ~70-fold |

| Analog 1 | Benzyl | 4-chlorophenyl | Methoxy | 445 | >67-fold |

| Analog 2 | Ethyl | Pyridin-3-yl | Trifluoromethoxy | 179 | >167-fold |

Key SAR Insights:

-

The nature of the substituent at the N1, C3, and C5 positions of the indole ring significantly influences potency and selectivity.

-

While ML354 is a potent inhibitor, the presence of a nitro group can be a liability in drug development.[4]

-

Systematic exploration of different aromatic and heteroaromatic groups at the C3 position has yielded compounds with nanomolar potency.

Indazole Derivatives

The indazole scaffold was one of the earliest to be explored for PAR4 antagonism, with YD-3 being a notable example.[8] A significant challenge with this scaffold has been the synthesis, which can produce a mixture of N-1 and N-2 benzylation products.[4]

| Compound | R1 (at N1) | R2 (at C3) | PAR4 IC50 (µM) |

| YD-3 | Benzyl | 3-(ethoxycarbonyl)phenyl | 0.13 (platelet aggregation) |

| Analog 3 | 4-fluorobenzyl | 4-carboxyphenyl | ~1.0 |

| Analog 4 | 2-chlorobenzyl | 2-methoxyphenyl | >10 |

Key SAR Insights:

-

YD-3 demonstrates competitive antagonism of PAR4.[8]

-

Modifications to both the N1-benzyl group and the C3-phenyl substituent have a profound impact on activity, suggesting a tight binding pocket.

-

The lipophilic character of early indazole derivatives like YD-3 limited their in vivo utility.[4]

Experimental Protocols

The evaluation of PAR4 antagonist potency and selectivity relies on a set of key in vitro assays. Below are detailed methodologies for commonly cited experiments.

Flow Cytometry for Platelet Activation Markers (GPIIbIIIa and P-selectin)

This assay is a cornerstone for assessing PAR4 antagonist activity in a physiologically relevant system.[2]

-

Platelet Preparation: Human whole blood is collected in acid-citrate-dextrose (ACD) tubes. Platelet-rich plasma (PRP) is obtained by centrifugation at 200 x g for 20 minutes. Washed platelets are prepared by further centrifugation of PRP at 1000 x g for 10 minutes and resuspension in a suitable buffer (e.g., Tyrode's buffer).

-

Compound Incubation: Platelets are incubated with varying concentrations of the test compound or vehicle control (e.g., DMSO) for a specified period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Platelets are then stimulated with a PAR4 agonist peptide (PAR4-AP, e.g., AYPGKF-NH2) at a concentration that elicits a submaximal response (e.g., 100-200 µM) or with γ-thrombin (which selectively activates PAR4).[2]

-

Antibody Staining: Following stimulation, platelets are incubated with fluorescently labeled antibodies against activated GPIIbIIIa (e.g., PAC-1) and P-selectin (e.g., anti-CD62P).

-

Flow Cytometry Analysis: The percentage of platelets positive for PAC-1 and P-selectin binding is quantified using a flow cytometer.

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic equation.

Intracellular Calcium Mobilization Assay

This assay provides a direct measure of PAR4 signaling through the Gq pathway.

-

Platelet Loading: Washed platelets are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

-

Washing: Excess dye is removed by centrifugation and resuspension of the platelets in a calcium-free buffer.

-

Compound Incubation: Dye-loaded platelets are pre-incubated with the test antagonist or vehicle.

-

Calcium Measurement: Platelets are placed in a fluorometer or a microplate reader with fluorescence capabilities. Baseline fluorescence is recorded before the addition of a PAR4 agonist.

-

Agonist Addition: The PAR4 agonist is added, and the change in fluorescence, corresponding to the increase in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The inhibitory effect of the antagonist is calculated based on the reduction in the peak fluorescence signal, and IC50 values are determined.

Mandatory Visualizations

References

- 1. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets | PLOS One [journals.plos.org]

- 8. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of PAR4 Antagonism: A Technical Guide to Selectivity and Potency Assessment

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the selectivity and potency of Protease-Activated Receptor 4 (PAR4) antagonists. This document outlines the critical signaling pathways, detailed experimental protocols, and comparative data for key antagonists, offering a foundational resource for advancing research in this promising therapeutic area.

Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR), plays a pivotal role in thrombosis and hemostasis. Its unique activation mechanism, involving proteolytic cleavage by proteases like thrombin, exposes a tethered ligand that initiates downstream signaling. This process is a key driver of platelet activation and aggregation, making PAR4 an attractive target for novel antiplatelet therapies. The development of potent and selective PAR4 antagonists holds the promise of effective antithrombotic agents with a potentially wider therapeutic window and reduced bleeding risk compared to existing treatments.

The PAR4 Signaling Cascade: A Visual Overview

The activation of PAR4 by thrombin initiates a cascade of intracellular events primarily through the Gq and G12/13 pathways. This leads to platelet shape change, granule secretion, and aggregation, which are crucial for thrombus formation. Understanding this pathway is fundamental to designing and evaluating PAR4 antagonists.

Quantitative Assessment of PAR4 Antagonist Potency and Selectivity

The efficacy of a PAR4 antagonist is determined by its potency in inhibiting PAR4-mediated signaling and its selectivity over other related receptors, particularly PAR1, which is also activated by thrombin on human platelets. The following table summarizes the reported potency and selectivity for several key PAR4 antagonists.

| Antagonist | Target | Assay Type | Cell Type | Potency (IC50/Ki) | Selectivity vs. PAR1 | Reference |

| BMS-986120 | Human PAR4 | Platelet Aggregation (PAR4-AP) | Human Platelets | Potent inhibition at ≥10 mg doses | High | [1][2] |

| Human PAR4 | Binding Assay | HEK293T membranes | - | Selective | [3] | |

| BMS-986141 | Human PAR4 | Antithrombotic Activity | Cynomolgus Monkey | 88% reduction at 0.5 mg/kg | High | [4] |

| ML354 | Human PAR4 | Calcium Mobilization | - | 140 nM (IC50) | ~70-fold | [5] |

| YD-3 | Human PAR4 | Platelet Aggregation (PAR4-AP) | Human Platelets | - | Selective | [6][7] |

| P4pal-il | Human PAR4 | Platelet Aggregation (PAR4-AP) | Human Platelets | 0.6 μM (IC50) | Selective | [6] |

Key Experimental Protocols for Antagonist Evaluation

Accurate assessment of PAR4 antagonist activity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used to determine potency and selectivity.

Platelet Aggregation Assay

This assay directly measures the ability of an antagonist to inhibit platelet aggregation induced by a PAR4 agonist.

Methodology:

-

Platelet Preparation: Whole blood is collected from healthy, drug-free volunteers. Platelet-rich plasma (PRP) is prepared by centrifugation. Alternatively, washed platelets can be prepared by further centrifugation and resuspension in a buffered solution.

-

Incubation: Platelets are pre-incubated with varying concentrations of the PAR4 antagonist or a vehicle control for a specified time at 37°C.[8]

-

Stimulation: Platelet aggregation is initiated by adding a PAR4-specific agonist. Commonly used agonists include the PAR4 activating peptide (PAR4-AP, sequence AYPGKF-NH2) or γ-thrombin, which selectively activates PAR4 over PAR1.[7][8] To assess selectivity, other agonists like a PAR1-activating peptide, ADP, or collagen can be used in parallel experiments.[3][9]

-

Measurement: Aggregation is monitored by measuring the change in light transmittance through the platelet suspension using an aggregometer.

-

Data Analysis: The percentage of aggregation is calculated, and concentration-response curves are generated to determine the IC50 value of the antagonist.

Flow Cytometry for Platelet Activation Markers

This method provides a more detailed analysis of platelet activation by quantifying the expression of specific cell surface markers.

Methodology:

-

Platelet Preparation: As described for the platelet aggregation assay.

-

Treatment: Platelets are treated with the PAR4 antagonist followed by stimulation with a PAR4 agonist.

-

Staining: The stimulated platelets are then incubated with fluorescently labeled antibodies that target activation markers. Key markers include P-selectin (CD62P), a marker of alpha-granule secretion, and PAC-1, which binds to the activated form of the GPIIb/IIIa receptor.[8][10]

-

Fixation: Platelets are fixed with a suitable fixative (e.g., paraformaldehyde) to stabilize the staining.

-

Data Acquisition and Analysis: The fluorescence intensity of individual platelets is measured using a flow cytometer. The data is then analyzed to quantify the percentage of activated platelets or the mean fluorescence intensity, providing a measure of the antagonist's inhibitory effect.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i), a key downstream event in PAR4 signaling.

Methodology:

-

Cell Loading: Platelets or a suitable cell line expressing PAR4 (e.g., HEK293 cells) are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Incubation: The loaded cells are incubated with the PAR4 antagonist or vehicle.

-

Stimulation: The cells are then stimulated with a PAR4 agonist.

-

Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric plate reader or a microscope.

-

Data Analysis: The peak fluorescence intensity or the area under the curve is used to quantify the calcium response and the inhibitory effect of the antagonist.

Conclusion

The rigorous assessment of PAR4 antagonist selectivity and potency is paramount for the successful development of novel antithrombotic therapies. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers in this field. By employing these standardized methodologies, the scientific community can effectively characterize and compare new chemical entities, ultimately accelerating the discovery of safer and more effective treatments for thrombotic diseases. The continued exploration of PAR4 antagonism, supported by robust preclinical evaluation, holds significant promise for the future of cardiovascular medicine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. New oral protease-activated receptor 4 antagonist BMS-986120: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Evaluating PAR4 Antagonist 3 in a Ferric Chloride-Induced Thrombosis Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a ferric chloride-induced thrombosis model to evaluate the efficacy of PAR4 (Protease-Activated Receptor 4) antagonists, referred to herein as "PAR4 antagonist 3." This model is a well-established and widely used method for studying arterial thrombosis and assessing the in vivo effects of novel antithrombotic agents.[1][2][3]

Introduction to PAR4 and its Role in Thrombosis

Thrombin is the most potent activator of platelets, playing a crucial role in hemostasis and thrombosis.[4] It exerts its effects on human platelets through two G protein-coupled receptors: PAR1 and PAR4.[4][5] While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a slower, more sustained signaling cascade that is critical for the formation of a stable thrombus.[4][5][6] This prolonged signaling by PAR4 makes it an attractive target for the development of novel antiplatelet therapies.[5][6][7] By selectively inhibiting PAR4, it may be possible to reduce occlusive thrombus formation while potentially preserving initial hemostatic functions mediated by PAR1, thereby offering a wider therapeutic window and a reduced risk of bleeding compared to some existing antiplatelet agents.[5][6]

The Ferric Chloride Thrombosis Model

The ferric chloride-induced thrombosis model is a widely accepted in vivo assay for evaluating arterial thrombosis.[1][2][3] The topical application of ferric chloride (FeCl₃) to the adventitial surface of an artery induces oxidative stress and endothelial cell injury.[1][3] This damage exposes the subendothelial matrix, leading to platelet adhesion, activation, and aggregation, ultimately culminating in the formation of an occlusive thrombus.[1][2] The time to vessel occlusion is a key parameter measured in this model, providing a quantitative assessment of the antithrombotic efficacy of a test compound.[2][3] This model is sensitive to both antiplatelet and anticoagulant drugs.[1][2]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies evaluating the effects of PAR4 inhibition in thrombosis models.

Table 1: Effect of Global PAR4 Deficiency on Arterial Thrombosis in a Ferric Chloride Model

| Genotype | Mean Time to Occlusion (minutes) | FeCl₃ Concentration | Reference |

| PAR4+/+ (Wild-Type) | 6.7 | 8% | [8] |

| PAR4-/- (Knockout) | 22.6 | 8% | [8] |

Table 2: Efficacy of a Small Molecule PAR4 Antagonist (BMS-986120) in a Monkey Model of Arterial Thrombosis

| Treatment Group (Dose) | Carotid Artery Occlusion Time (Fold-Increase vs. Vehicle) | Thrombus Weight (% Reduction vs. Vehicle) | Reference |

| Vehicle | 1.0x | 0% | [7] |

| BMS-986120 (0.2 mg/kg) | 2.7x | 36% | [7] |

| BMS-986120 (0.5 mg/kg) | 3.0x | 50% | [7] |

| BMS-986120 (1 mg/kg) | No Occlusion | 82% | [7] |

Experimental Protocols

Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This protocol is adapted from established methods and provides a detailed procedure for inducing and evaluating arterial thrombosis.[1][2][9][10]

Materials:

-

Male C57Bl/6 mice (10-12 weeks old)[1]

-

Anesthetic mixture (e.g., ketamine/xylazine)

-

Surgical instruments (scissors, forceps)

-

Dissecting microscope

-

Doppler flow probe and flowmeter[9]

-

Filter paper strips (e.g., 1 x 2 mm)[1]

-

Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)[3][9]

-

Saline solution

-

This compound or vehicle control

Procedure:

-

Animal Preparation:

-

Administer the this compound or vehicle control to the mice via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before the surgical procedure.

-

Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine at 100 mg/kg and xylazine at 10 mg/kg).[1] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

-

Surgical Procedure:

-

Place the anesthetized mouse in a supine position on a surgical board.

-

Make a midline cervical incision to expose the trachea and surrounding tissues.

-

Carefully dissect the soft tissue to isolate the left common carotid artery.[2][9] Take care to avoid mechanical injury to the vessel.[2]

-

Place a small piece of plastic or other non-conductive material underneath the isolated artery to separate it from the surrounding tissue.[2]

-

Position a Doppler flow probe around the carotid artery to obtain a baseline blood flow measurement.[9]

-

-

Induction of Thrombosis:

-

Saturate a small piece of filter paper with the FeCl₃ solution.

-

Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[9][10] The concentration of FeCl₃ and the application time can be adjusted to modulate the severity of the injury and the time to occlusion.[3]

-

After the application period, carefully remove the filter paper and rinse the area with saline to remove excess FeCl₃.[10]

-

-

Data Acquisition and Analysis:

-

Continuously monitor and record the blood flow in the carotid artery using the Doppler flowmeter.[9]

-

The primary endpoint is the time to occlusion, defined as the time from the application of FeCl₃ until the blood flow ceases (or drops below a predefined threshold) for a sustained period (e.g., 2 minutes).[8]

-

The experiment is typically terminated after a set observation period (e.g., 30-60 minutes) if occlusion does not occur.

-

At the end of the experiment, the thrombosed arterial segment can be excised for further analysis, such as thrombus weight measurement or histological examination.

-

Visualizations

Signaling Pathway of PAR4 Activation

References

- 1. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferric chloride-induced murine carotid arterial injury: A model of redox pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic deletion of platelet PAR4 results in reduced thrombosis and impaired hemostatic plug stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Mouse Studies with PAR4 Antagonist 3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo administration of PAR4 antagonist 3 and related compounds in mouse models of thrombosis and hemostasis.

Introduction to PAR4 Antagonism in Murine Models

Protease-activated receptor 4 (PAR4) is a G-protein coupled receptor that plays a crucial role in thrombin-mediated platelet activation in mice. Unlike human platelets which express both PAR1 and PAR4 as primary thrombin receptors, mouse platelets predominantly rely on PAR4 for thrombin signaling, with PAR3 acting as a cofactor at low thrombin concentrations. This makes the mouse an effective model for studying the specific effects of PAR4 antagonism on thrombosis and hemostasis. Selective PAR4 antagonists are being investigated as potential antiplatelet therapies with a potentially lower bleeding risk compared to broader antiplatelet agents.

This document outlines protocols for in vivo studies using various PAR4 antagonists in mice, including methods for assessing efficacy in a thrombosis model and evaluating bleeding risk.

PAR4 Antagonists for In Vivo Mouse Studies

Several PAR4 antagonists have been utilized in murine research. The selection of a specific antagonist may depend on the experimental goals, the mouse model (standard vs. humanized), and the desired route of administration.

| Antagonist | Chemical Class | Mouse Model | In Vivo Dose | Route of Administration | Key Findings |

| ML354 | Indole derivative | Stroke (tMCAO) | 10 mg/kg | Not specified in abstract | Reduced infarct size and improved neurological function.[1] |

| RAG8 | Pepducin | Atherosclerosis (SR-B1/LDLR DKO) | 20 mg/kg daily | Injection | Prolonged tail bleeding time; reduced coronary artery atherosclerosis.[2] |

| BMS-986120 | Small molecule | Stroke (humanized PAR4 mice) | Not specified | Pre-treatment | Reduced infarct volume and improved neurological outcome.[3][4] |

Note: BMS-986120 has been reported to have a weak affinity for mouse PAR4, and its in vivo efficacy has been demonstrated in mice with humanized PAR4 receptors.[3][4]

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is widely used to induce occlusive thrombus formation in vivo to evaluate the efficacy of antithrombotic agents.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps)

-

Dissecting microscope

-

Doppler flow probe and monitor

-

Filter paper strips (e.g., 1x2 mm)

-

Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)

-

Saline solution

-

PAR4 antagonist solution or vehicle control

Procedure:

-

Animal Preparation: Anesthetize the mouse using an appropriate anesthetic regimen. Place the mouse in a supine position on a surgical board to maintain body temperature.

-

Surgical Exposure: Make a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding tissues and vagus nerve.

-

Flow Probe Placement: Position a Doppler flow probe around the carotid artery to measure baseline blood flow.

-

Drug Administration: Administer the PAR4 antagonist or vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at the predetermined time before injury.

-

Vessel Injury: Saturate a small piece of filter paper with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

Thrombus Formation Monitoring: After removing the filter paper, rinse the artery with saline. Continuously monitor the blood flow using the Doppler probe. The time to occlusion is defined as the time from the application of FeCl₃ until the blood flow ceases completely.

-

Data Analysis: Compare the time to occlusion between the vehicle-treated and PAR4 antagonist-treated groups. A significant prolongation in the time to occlusion in the treated group indicates an antithrombotic effect.

Tail Bleeding Time Assay

This assay is a standard method to assess the effect of antiplatelet agents on hemostasis and bleeding risk.

Materials:

-

Mice (strain, age, and sex matched)

-

Anesthetic (optional, but recommended for consistency)

-

Surgical blade or scalpel

-

Filter paper

-

Timer

-

Warm saline (37°C) in a beaker or tube

-

PAR4 antagonist solution or vehicle control

Procedure:

-

Animal Preparation: Administer the PAR4 antagonist or vehicle control at the specified time before the assay. If using anesthesia, ensure the mouse is adequately sedated. Place the mouse in a restrainer or under anesthesia, ensuring the tail is accessible.

-

Tail Transection: Immerse the distal 3-5 mm of the tail in warm saline for a brief period to standardize temperature. Carefully transect the tail at a precise location (e.g., 5 mm from the tip) using a sharp surgical blade.

-

Bleeding Time Measurement: Immediately after transection, immerse the tail in a tube containing warm saline. Start a timer and observe for the cessation of bleeding. The bleeding time is the total time from transection until bleeding stops for a continuous period (e.g., >30 seconds). Alternatively, gently blot the blood from the tail tip with filter paper every 30 seconds until no more blood is absorbed.

-

Data Analysis: Record the bleeding time for each mouse. Compare the mean bleeding time between the vehicle-treated and PAR4 antagonist-treated groups. A significant increase in bleeding time in the treated group suggests an impact on hemostasis.

Quantitative Data Example for RAG8:

| Treatment Group | Tail Bleeding Time (seconds, Mean ± SEM) |

| Control (SRQ8 pepducin) | 221.8 ± 27.3 |

| RAG8 (20 mg/kg daily) | 389.8 ± 27.1 |

Data from a study in SR-B1/LDLR double knockout mice.[2]

Signaling Pathways and Experimental Workflow Visualization

PAR4 Signaling Pathway

The following diagram illustrates the major signaling pathways activated downstream of PAR4 in platelets.

Caption: PAR4 signaling cascade in platelets.

Experimental Workflow for In Vivo Mouse Studies

The diagram below outlines a typical experimental workflow for evaluating a PAR4 antagonist in a mouse model of thrombosis.

References

Application Notes and Protocols for Flow Cytometry Analysis of PAR4 Antagonism in Human Platelets

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for assessing the efficacy of Protease-Activated Receptor 4 (PAR4) antagonists on human platelet activation using flow cytometry. The protocols outlined below are essential for preclinical drug development and research aimed at understanding the role of PAR4 in thrombosis and hemostasis.

Introduction to PAR4 in Platelet Activation

Human platelets express two primary thrombin receptors: PAR1 and PAR4.[1] While PAR1 mediates a rapid, transient platelet activation in response to low thrombin concentrations, PAR4 activation leads to a slower, more sustained signaling cascade, which is crucial for robust thrombus formation.[2] This makes PAR4 a compelling target for antiplatelet therapies aiming to reduce thrombotic events with a potentially lower risk of bleeding compared to broader antiplatelet agents.[3][4] Flow cytometry is a powerful technique for quantifying platelet activation at a single-cell level, making it an ideal platform for evaluating the inhibitory effects of PAR4 antagonists.[5][6]

Key Platelet Activation Markers

The following markers are commonly used to assess platelet activation via flow cytometry:

-

P-selectin (CD62P): A protein stored in platelet α-granules that is rapidly translocated to the cell surface upon activation.[6][7] It is a well-established marker for platelet degranulation.

-

Activated GPIIb/IIIa (PAC-1 binding): The glycoprotein IIb/IIIa complex is the most abundant receptor on the platelet surface. Upon activation, it undergoes a conformational change, enabling it to bind fibrinogen. The PAC-1 antibody specifically recognizes the activated form of this receptor.[8]

-

CD41 (GPIIb): A general platelet marker often used for gating the platelet population.[1]

-

Platelet-Leukocyte Aggregates: The formation of complexes between platelets and leukocytes (e.g., neutrophils or monocytes) can also be quantified and is a sensitive marker of in vivo platelet activation.[1][5]

PAR4 Signaling Pathway in Platelets

Thrombin, a key protease in the coagulation cascade, activates PAR4 by cleaving its N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling.[1][3] This signal is transduced through G-proteins, primarily Gq and G12/13, leading to downstream events including an increase in intracellular calcium, protein kinase C (PKC) activation, and ultimately, platelet shape change, granule secretion, and aggregation.[1][3][9]

Caption: Simplified PAR4 signaling pathway in platelets.

Experimental Workflow

The general workflow for assessing PAR4 antagonist efficacy involves preparing a platelet sample (either whole blood or washed platelets), incubating with the antagonist, stimulating with a PAR4 agonist, staining with fluorescently labeled antibodies against activation markers, and analyzing via flow cytometry.

Caption: General experimental workflow for flow cytometry analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for PAR4 antagonists from published studies.

| PAR4 Antagonist | Agonist | Assay Type | Measured Parameter | IC50 / % Inhibition | Reference |

| BMS-986120 | γ-thrombin or PAR4-AP | Platelet-Rich Plasma | Platelet Activation | IC50 <10 nM | [3] |

| VU0652925 | α-thrombin, Cathepsin G, Plasmin | Isolated Platelets and Granulocytes | P-selectin Expression | Significant Impairment | [1] |

| YD-3 | PAR4-AP (200 µM) | Washed Platelets | GPIIb/IIIa Activation (PAC-1) | Potent Inhibition | [10] |

| SCH-28 | Thrombin (with PAR1 antagonist) | Platelet Aggregation | Platelet Aggregation | Partial Inhibition at 2 µmol/L | [11] |

Detailed Experimental Protocols

Protocol 1: Whole Blood Flow Cytometry Assay

This protocol is adapted from methodologies that minimize pre-analytical platelet activation.[1][12]

Materials:

-

Human whole blood collected in 3.2% sodium citrate.

-

PAR4 antagonist of interest.

-

PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2.

-

Fluorophore-conjugated antibodies: anti-CD62P (P-selectin), PAC-1 (activated GPIIb/IIIa), and anti-CD41 (platelet marker).

-

Phosphate-buffered saline (PBS).

-

1% Paraformaldehyde (PFA) in PBS for fixation.

-

Flow cytometer.

Procedure:

-

Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate. Gently invert to mix. All experiments should be performed promptly after blood collection.

-

Dilution: Dilute whole blood 1:10 in PBS to reduce cell density and minimize non-specific interactions.

-

Antagonist Incubation: In polystyrene tubes, add the PAR4 antagonist at various concentrations (and a vehicle control) to the diluted whole blood. Incubate for 5-10 minutes at room temperature.[10]

-

Antibody Addition: Add the fluorescently labeled antibodies (e.g., anti-CD62P and PAC-1) to the tubes.

-

Stimulation: Add the PAR4-AP agonist to the tubes to a final concentration that elicits a sub-maximal response (to allow for the observation of inhibition). A typical concentration is 200 µM.[10] Include a resting (unstimulated) control.

-

Incubation: Incubate for 10-15 minutes at room temperature in the dark.

-

Fixation: Stop the reaction by adding 1 mL of cold 1% PFA. Vortex gently.

-

Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics, and subsequently on CD41 positivity if used. Quantify the median fluorescence intensity (MFI) or the percentage of positive cells for P-selectin and PAC-1.

Protocol 2: Washed Platelet Flow Cytometry Assay

This protocol is for studies requiring a more purified platelet preparation, free from plasma proteins.

Materials:

-

Same as Protocol 1, with the addition of Acid-Citrate-Dextrose (ACD) solution and Tyrode's buffer.

Procedure:

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with no brake. Carefully collect the upper platelet-rich plasma (PRP) layer.

-

Platelet Pelletization: Add ACD to the PRP (1:10 v/v) to acidify and prevent activation during centrifugation. Centrifuge at 800-1000 x g for 10 minutes to pellet the platelets.

-

Washing: Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer. Repeat the centrifugation and resuspension step to wash the platelets.

-

Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer and adjust the concentration to approximately 1.5 x 10^7 platelets/mL.[10]

-

Follow Steps 3-8 from Protocol 1 , using the washed platelet suspension instead of diluted whole blood.

Data Interpretation

The effectiveness of a PAR4 antagonist is determined by its ability to reduce the expression of activation markers (P-selectin and/or activated GPIIb/IIIa) in stimulated platelets compared to the vehicle control. Data can be presented as the percentage of inhibition or by calculating the IC50 value, which is the concentration of the antagonist that produces 50% of the maximal inhibition.

By following these detailed protocols and utilizing the provided background information, researchers can robustly and reproducibly assess the impact of PAR4 antagonists on platelet function.

References

- 1. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laboratory markers of platelet activation and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. plateletservices.com [plateletservices.com]

- 8. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets | Haematologica [haematologica.org]

- 10. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Blood platelet activation evaluated by flow cytometry: optimised methods for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ex Vivo Thrombus Formation Assay with a PAR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an ex vivo thrombus formation assay to evaluate the efficacy of a PAR4 (Protease-Activated Receptor 4) antagonist. This document outlines the scientific background, experimental procedures, data analysis, and expected outcomes for assessing the anti-thrombotic potential of novel PAR4 inhibitors.

Introduction

Thrombin is the most potent activator of platelets and plays a crucial role in thrombus formation.[1][2] It exerts its effects on human platelets primarily through two G-protein coupled receptors: PAR1 and PAR4.[2][3] While PAR1 mediates a rapid, transient platelet activation, PAR4 is responsible for a slower, more sustained signaling that is critical for the formation of a stable thrombus.[2][4] This dual-receptor system presents a unique opportunity for therapeutic intervention.[2]

Selective antagonism of PAR4 is an emerging antiplatelet strategy that aims to reduce thrombotic events while potentially minimizing the bleeding risks associated with broader antiplatelet agents.[2][5] By specifically targeting the sustained signaling pathway of PAR4, it may be possible to inhibit pathological thrombus formation without completely ablating the initial hemostatic response mediated by PAR1.[2]

The ex vivo thrombus formation assay, often utilizing a perfusion chamber system like the Badimon chamber, provides a physiologically relevant model to study the effects of antiplatelet agents on thrombosis under controlled hemodynamic conditions.[6][7][8][9] This assay mimics the conditions of a damaged blood vessel, allowing for the assessment of platelet adhesion, aggregation, and thrombus growth on a thrombogenic surface.[6][9]

This document will focus on the application of a representative PAR4 antagonist, referred to here as "PAR4 antagonist 3," in an ex vivo thrombus formation assay. The protocols and data presented are based on studies with well-characterized PAR4 antagonists such as BMS-986120.[5][10][11][12]

Signaling Pathway

The activation of PAR4 by thrombin initiates a signaling cascade that leads to platelet activation and aggregation. The diagram below illustrates the key steps in this pathway and the point of intervention for a PAR4 antagonist.

References

- 1. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 2. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Badimon Perfusion Chamber: An Ex Vivo Model of Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scholars.mssm.edu [scholars.mssm.edu]

- 9. researchgate.net [researchgate.net]

- 10. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 11. ahajournals.org [ahajournals.org]

- 12. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Humanized PAR4 Mouse Models for Antagonist Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR), is a critical component of thrombin signaling in human platelets.[1] Thrombin, the most potent platelet activator, cleaves the N-terminus of PAR4 to unmask a tethered ligand, initiating intracellular signaling cascades that lead to platelet activation, aggregation, and thrombus formation.[2][3] Human platelets express both PAR1 and PAR4. PAR1 mediates a rapid, transient response to low thrombin concentrations, while PAR4 is responsible for a slower, more sustained signaling response at higher thrombin concentrations, which is crucial for the formation of a stable thrombus.[2][4]

Targeting PAR4 is an attractive antiplatelet strategy because inhibiting the sustained signaling required for thrombus stabilization may offer a potent antithrombotic effect with a reduced risk of bleeding compared to broader antiplatelet agents.[2][5] However, significant species differences complicate preclinical development. Mouse platelets express PAR3 and PAR4, not PAR1, and mouse PAR4 differs in sequence and pharmacology from its human counterpart.[6][7][8] These distinctions can make it difficult to translate findings from murine studies to human physiology.[7]

To overcome this translational gap, humanized PAR4 mouse models have been developed. These models, typically generated using CRISPR/Cas9 or transgenic techniques, express the human PAR4 gene (F2RL3) in place of or in addition to the mouse F2rl3 gene.[6][9] This provides a physiologically relevant in vivo system to evaluate the efficacy and safety of PAR4 antagonists specifically designed for the human receptor.

Key Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol details the measurement of platelet aggregation in platelet-rich plasma (PRP) from humanized PAR4 mice to assess the in vitro potency of a test antagonist.

1. Materials and Equipment:

-

Anticoagulant: 3.8% Sodium Citrate

-

Agonist: PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH₂[10]

-

Test Compound: PAR4 Antagonist

-

Vehicle: Appropriate solvent for the antagonist (e.g., DMSO)

-

Equipment:

-

Platelet Aggregometer (light transmission aggregometry)[11]

-

Centrifuge for PRP preparation

-

Pipettes

-

Incubator/Water bath at 37°C

-

2. Method:

-

Blood Collection: Anesthetize the humanized PAR4 mouse and collect whole blood via cardiac puncture or from the inferior vena cava into a syringe containing 3.8% sodium citrate (9 parts blood to 1 part citrate).[12]

-

PRP Preparation:

-

Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to separate the platelet-rich plasma (PRP).[11][12]

-

Carefully collect the upper PRP layer.